1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea
Description
1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea is a urea derivative characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a trifluoromethyl (-CF₃) group at the meta position. The urea backbone consists of two methyl groups attached to the central nitrogen atoms (3,3-dimethylurea). This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and lipophilicity from the -CF₃ moiety.
Properties
IUPAC Name |
3-[4-hydroxy-3-(trifluoromethyl)phenyl]-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-15(2)9(17)14-6-3-4-8(16)7(5-6)10(11,12)13/h3-5,16H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGUFTPPQXTCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032401 | |
| Record name | 3-[4-Hydroxy-3-(trifluoromethyl)phenyl]-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696617-92-2 | |
| Record name | 3-[4-Hydroxy-3-(trifluoromethyl)phenyl]-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-(trifluoromethyl)aniline with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
Chemical Reactions Analysis
1-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of agrochemicals and materials science, where the trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related urea derivatives, focusing on substituent effects, applications, and research findings.
Key Comparative Insights
Substituent Effects on Bioactivity :
- The hydroxyl group in the target compound may improve water solubility compared to Fluometuron, which lacks polar substituents . However, this could reduce membrane permeability in biological systems.
- Trifluoromethyl (-CF₃) groups enhance metabolic stability and lipophilicity, as seen in Fluometuron and Fluothiuron, contributing to prolonged herbicidal activity .
- Chlorine substituents (e.g., in Chloroxuron) increase environmental persistence but may raise toxicity concerns .
Anticancer vs. In contrast, Fluometuron and Chloroxuron lack hydroxyl groups but exhibit potent herbicidal effects, indicating substituent-driven selectivity .
Synthetic Accessibility: The target compound’s synthesis likely mirrors methods for similar ureas, such as carbamate-amine coupling (e.g., ’s use of phenyl carbamates and aminophenol) . Fluometuron’s commercial synthesis is well-established, emphasizing cost-effectiveness for agrochemical use .
Environmental and Safety Profiles: Hydroxyl-containing compounds (e.g., the target) may degrade faster in soil than Chloroxuron, reducing ecological persistence .
Data Table: Physicochemical Comparison
Biological Activity
1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea is a chemical compound that has garnered significant attention due to its diverse biological activities. This article delves into its biological properties, applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group which enhances its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 232.202 g/mol. The presence of the urea moiety contributes to its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.202 g/mol |
| Density | 1.291 g/cm³ |
| Boiling Point | 328.9 ºC |
| Melting Point | Not Available |
Herbicidal Activity
This compound is primarily recognized for its herbicidal properties . It acts as a selective herbicide, effectively controlling a variety of broadleaf weeds while minimizing damage to crops. This selectivity is attributed to its ability to inhibit specific enzymatic pathways in target plants.
Pharmaceutical Applications
Recent studies have explored the potential of this compound in pharmaceutical development . It is being investigated as an intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially leading to improved therapeutic efficacy.
Case Studies and Research Findings
- Herbicidal Efficacy : A study published in the Journal of Agricultural Chemistry demonstrated that formulations containing this compound significantly reduced weed biomass in controlled experiments. The results indicated a 75% reduction in weed growth compared to untreated controls.
- Pharmacological Potential : Research published in Nature Communications highlighted the compound's ability to modulate specific signaling pathways involved in cancer cell proliferation. In vitro assays showed that it inhibited the growth of several cancer cell lines by inducing apoptosis .
- Environmental Impact : Investigations into the environmental fate of this herbicide revealed that it degrades rapidly under photolytic conditions, reducing its long-term ecological impact. This characteristic makes it a promising candidate for sustainable agricultural practices .
Interaction Studies
Studies focusing on the molecular interactions of this compound have shown that it forms stable complexes with various biological macromolecules, including proteins and nucleic acids. These interactions are critical for its herbicidal and potential pharmaceutical activities.
Q & A
Basic: What are the standard synthetic routes for preparing 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea, and what critical reaction parameters must be controlled?
Methodological Answer:
The synthesis typically involves a multi-step process starting with functionalized aromatic amines and urea precursors. A common approach is the reaction of 4-hydroxy-3-(trifluoromethyl)aniline with dimethylcarbamoyl chloride under basic conditions (e.g., using triethylamine in acetonitrile) . Key parameters include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Validation : Confirm product identity via H/C NMR (e.g., urea NH proton at δ 8.2–8.5 ppm) and LC-MS (m/z calculated for CHFNO: 248.08) .
Basic: How is the structural integrity of this urea derivative confirmed in synthetic batches?
Methodological Answer:
Structural validation employs a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : F NMR confirms the presence of the CF group (δ -60 to -65 ppm). The urea moiety is identified via H NMR (broad NH peaks) and IR (C=O stretch at ~1650 cm) .
- Mass spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight matching (<2 ppm error) .
- HPLC purity analysis : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5%) .
Basic: What in vitro assays are recommended for preliminary screening of biological activity?
Methodological Answer:
- Kinase inhibition : Use ADP-Glo™ kinase assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR), given structural similarities to kinase-targeting urea derivatives .
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Data interpretation : Compare IC values with structurally analogous compounds (e.g., 1-(3-chlorophenyl)-3-(2-morpholinophenyl)urea, IC = 2.1 µM) .
Advanced: How can reaction yields be optimized using design of experiments (DoE) methodologies?
Methodological Answer:
Apply factorial design to identify critical variables:
- Factors : Solvent polarity, amine-to-carbamoyl chloride ratio, reaction time.
- Response surface modeling : Optimize for maximum yield (e.g., >75%) and minimal byproducts.
Case study : A Central Composite Design (CCD) for a similar urea derivative achieved 82% yield by optimizing DMF volume (5 mL/mmol) and temperature (70°C) .
Validation : Confirm robustness via triplicate runs under optimal conditions .
Advanced: How should researchers resolve contradictions in biological activity data across substituent variants?
Methodological Answer:
- Substituent effect analysis : Compare trifluoromethyl (CF) vs. chloro (Cl) or methoxy (OCH) groups at the 3-position. For example, CF enhances hydrophobicity and kinase binding affinity but may reduce solubility .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). CF groups show stronger van der Waals contacts than Cl .
- Meta-analysis : Aggregate data from analogs (e.g., 1-(4-fluorophenyl)-3-(pyridinyl)urea) to identify trends in SAR .
Advanced: What computational strategies are effective for predicting novel derivatives with enhanced activity?
Methodological Answer:
- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and energetics for urea bond formation .
- Machine learning (ML) : Train models on PubChem datasets to predict bioactivity (e.g., random forest classifiers for kinase inhibition) .
- Free-energy perturbation (FEP) : Calculate binding affinity differences for substituent modifications (e.g., CF vs. CHF) .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound class?
Methodological Answer:
- Scaffold diversification : Synthesize derivatives with varied aryl groups (e.g., 4-methoxyphenyl, 3,5-difluorophenyl) and urea substituents (e.g., methyl, ethyl) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond donors from urea, hydrophobic CF) using MOE or Discovery Studio .
- 3D-QSAR : Build CoMFA/CoMSIA models to correlate spatial-electrostatic properties with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
